Diallyldimethylammonium chloride

Catalog No.
S597780
CAS No.
7398-69-8
M.F
C8H16ClN
M. Wt
161.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyldimethylammonium chloride

CAS Number

7398-69-8

Product Name

Diallyldimethylammonium chloride

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;chloride

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

InChI

InChI=1S/C8H16N.ClH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1

InChI Key

GQOKIYDTHHZSCJ-UHFFFAOYSA-M

SMILES

C[N+](C)(CC=C)CC=C.[Cl-]

solubility

Miscible /Estimated/

Synonyms

DADMAC compound, diallyldimethylammonium chloride

Canonical SMILES

C[N+](C)(CC=C)CC=C.[Cl-]

The exact mass of the compound Diallyldimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible /estimated/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59284. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

Diallyldimethylammonium chloride (DADMAC, CAS 7398-69-8) is a highly reactive, water-soluble quaternary ammonium monomer primarily utilized as a precursor for synthesizing high-charge-density cationic polyelectrolytes [1]. Unlike standard vinyl monomers, DADMAC features two allyl groups that undergo specialized cyclopolymerization to form a rigid, highly stable pyrrolidinium ring backbone[2]. In commercial procurement, it is typically supplied as a high-solids aqueous solution (e.g., 60-65% w/w) due to the concentration requirements of its polymerization kinetics[3]. The resulting homopolymer, polyDADMAC, is a critical material in municipal water treatment, papermaking, and oilfield applications, where it functions as a primary coagulant, retention aid, or clay stabilizer. For technical buyers, DADMAC represents the benchmark monomer for applications demanding uncompromising cationic charge integrity, extreme pH tolerance, and high charge density without the vulnerabilities associated with ester-based alternatives [4].

Substituting DADMAC with closely related cationic monomers—such as acryloyloxyethyltrimethylammonium chloride (DAC), methacryloyloxyethyltrimethylammonium chloride (DMC), or methacrylamidopropyltrimethylammonium chloride (MAPTAC)—often results in catastrophic failure in harsh downstream applications [1]. Ester-based monomers like DAC and DMC are highly susceptible to alkaline hydrolysis; when exposed to pH levels above 8, the ester linkages cleave, stripping the polymer of its cationic charge and rendering it useless as a coagulant or retention aid [2]. Furthermore, linear quats like MAPTAC do not undergo cyclopolymerization, meaning they lack the sterically hindered, rigid pyrrolidinium ring structure that gives DADMAC-derived polymers their exceptional thermal stability (up to 200 °C) and chlorine resistance [3]. Consequently, using generic substitutes in high-pH papermaking, alkaline water treatment, or high-shear oilfield environments leads to rapid material degradation, loss of charge density, and unacceptable process inefficiencies [4].

Alkaline Hydrolytic Stability and Charge Retention

A critical differentiator for DADMAC is its absolute resistance to alkaline hydrolysis, a common failure mode for alternative cationic monomers. DADMAC maintains structural and charge integrity across a broad pH range of 2 to 12 [1]. In contrast, ester-functionalized comparators such as DMC (methacryloyloxyethyltrimethylammonium chloride) and DAC (acryloyloxyethyltrimethylammonium chloride) undergo rapid ester cleavage at pH > 8, resulting in the complete loss of the quaternary ammonium functional group from the polymer backbone[2]. Quantitative assessments show that while DADMAC retains ~100% of its cationic charge density at pH 10–12, DMC/DAC-based polymers lose over 50% of their charge density within hours under the same alkaline conditions [3].

Evidence DimensionHydrolytic stability and charge retention at high pH
Target Compound DataDADMAC: ~100% charge retention at pH 12
Comparator Or BaselineDMC/DAC: >50% charge loss at pH > 8 due to ester cleavage
Quantified DifferenceNear-total prevention of alkaline degradation compared to ester-based quats
ConditionsAqueous solution, alkaline pH (8-12), room temperature to elevated temperatures

Buyers formulating retention aids for alkaline papermaking or high-pH wastewater treatment must procure DADMAC to prevent catastrophic loss of coagulant efficacy.

Theoretical and Effective Cationic Charge Density

The procurement economics of cationic polymers are heavily dictated by their charge density, which determines the required dosing volume. DADMAC (MW: 161.6 g/mol) delivers an exceptionally high theoretical charge density of approximately 6.2 meq/g [1]. When compared to standard in-class substitutes, DADMAC outperforms bulkier monomers. For example, DAC (MW: 193.6 g/mol) yields ~5.16 meq/g, DMC (MW: 207.7 g/mol) yields ~4.81 meq/g, and MAPTAC (MW: 220.7 g/mol) yields only ~4.53 meq/g [2]. This means DADMAC provides a 20% to 36% higher charge density per gram of active material than its closest commercial alternatives [3].

Evidence DimensionTheoretical cationic charge density (meq/g)
Target Compound DataDADMAC: ~6.2 meq/g
Comparator Or BaselineDAC (~5.16 meq/g), DMC (~4.81 meq/g), MAPTAC (~4.53 meq/g)
Quantified Difference20% to 36% higher charge density per gram for DADMAC
ConditionsCalculated based on monomer molecular weight and 100% quaternization

Procuring DADMAC allows manufacturers to produce higher-efficiency coagulants that require significantly lower dosing volumes in end-use applications, optimizing cost-in-use.

Thermal Stability via Pyrrolidinium Ring Formation

Unlike standard vinyl monomers that form linear carbon backbones, DADMAC undergoes Butler's cyclopolymerization to form a sterically hindered 5-membered pyrrolidinium ring within the polymer chain [1]. Thermogravimetric analysis (TGA) demonstrates that this cyclic structure imparts superior thermal stability, with the onset of structural decomposition (ring-opening and C-N bond cleavage) not occurring until approximately 200 °C [2]. In contrast, non-cyclic quaternary ammonium polymers (such as those derived from linear acrylic quats) typically exhibit thermal degradation and loss of the quaternary amine group at significantly lower temperatures (often <150 °C) [3].

Evidence DimensionOnset temperature of structural thermal decomposition
Target Compound DataDADMAC-derived polymers: ~200 °C (pyrrolidinium ring cleavage)
Comparator Or BaselineLinear non-cyclic quat polymers: <150 °C (amine group degradation)
Quantified DifferenceAt least a 50 °C increase in thermal stability threshold
ConditionsThermogravimetric analysis (TGA) under N2 atmosphere

Essential for selecting precursors for oilfield clay stabilizers or high-temperature anion exchange membranes where thermal degradation ruins performance.

Polymerization Kinetics and Concentration Thresholds

The processability of DADMAC differs significantly from other cationic monomers due to intense coulombic repulsion between its quaternary ammonium groups. To achieve efficient cyclopolymerization and high molecular weights, DADMAC must be polymerized at exceptionally high monomer concentrations, typically >40% w/w[1]. At lower concentrations, the reaction stalls or yields oligomers. In contrast, standard cationic monomers like MAPTAC or TMAEMC can be efficiently polymerized at much lower concentrations (e.g., 10-20% w/w) [2]. This kinetic constraint dictates that DADMAC must be procured as a highly concentrated aqueous solution (usually 60-65% solids) to ensure viability in industrial reactor setups[3].

Evidence DimensionMinimum monomer concentration for efficient high-MW polymerization
Target Compound DataDADMAC: >40% w/w required
Comparator Or BaselineMAPTAC / TMAEMC: 10-20% w/w sufficient
Quantified DifferenceDADMAC requires 2x to 4x higher initial monomer concentration to overcome electrostatic repulsion
ConditionsAqueous free-radical polymerization

Procurement teams must source high-solids DADMAC (60-65%) rather than standard dilute solutions to ensure the manufacturing facility can achieve the necessary polymerization kinetics.

Alkaline Papermaking Retention and Drainage Aids

Because DADMAC is completely resistant to alkaline hydrolysis (unlike DAC or DMC), it is the mandatory precursor for synthesizing retention aids used in modern alkaline papermaking processes. It ensures the polymer maintains its 6.2 meq/g charge density to effectively bind cellulose fibers and fillers at high pH [1].

High-Efficiency Municipal Water Coagulants

Leveraging its exceptionally high theoretical charge density (~6.2 meq/g), DADMAC is the optimal choice for manufacturing primary organic coagulants. PolyDADMAC can neutralize negatively charged colloidal matter (like clay and silt) at significantly lower dosages than inorganic salts or lower-charge quats, reducing sludge volume and chemical spend [2].

Oilfield Clay Stabilizers and Drilling Fluids

The robust pyrrolidinium ring structure formed during DADMAC's cyclopolymerization provides thermal stability up to 200 °C. This makes DADMAC-derived polymers the preferred choice for downhole oilfield applications, where they prevent clay swelling and migration under high-temperature, high-shear conditions that would degrade standard linear quats [3].

Anion Exchange Membranes (AEMs) for Electrolyzers

In advanced electrochemical applications, DADMAC is utilized as a comonomer to create crosslinked AEMs. The alkaline stability of the pyrrolidinium ring and the high ion exchange capacity (IEC) derived from its dense cationic charge make it superior to ester-based quats for maintaining hydroxide conductivity in harsh alkaline fuel cells and water electrolyzers [4].

Physical Description

Liquid

Color/Form

Solid

LogP

log Kow = -2.49 /Estimated/

UNII

8MC08B895B

GHS Hazard Statements

Aggregated GHS information provided by 600 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 380 of 600 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 220 of 600 companies with hazard statement code(s):;
H412 (99.55%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

7398-69-8
26062-79-3

Wikipedia

Dimethyl diallyl ammonium chloride

Use Classification

Cosmetics -> Antistatic; Film forming

Methods of Manufacturing

... Obtained from the reaction between dimethylallylamine and allyl chloride.

General Manufacturing Information

2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1): ACTIVE

Storage Conditions

Store in contact with air. Do not exceed storage temperature of 30 °C. Protect from light.

Dates

Last modified: 08-15-2023

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